molecular formula C10H13NO2 B157085 Methyl 2-(dimethylamino)benzoate CAS No. 10072-05-6

Methyl 2-(dimethylamino)benzoate

Cat. No.: B157085
CAS No.: 10072-05-6
M. Wt: 179.22 g/mol
InChI Key: ZCNSBHAIPOWHJE-UHFFFAOYSA-N
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Description

Methyl 2-(Dimethylamino)benzoate (CAS 10072-05-6), also known as methyl N,N-dimethylanthranilate, is an ester derivative of anthranilic acid with significant value in industrial and research chemistry . This compound presents as a colorless to yellow or pale yellow clear liquid with a characteristic fruity, orange-leaf, and petitgrain odor profile, making it a notable ingredient in the flavor and fragrance industry . Its applications extend to use in various food categories, including baked goods, frozen dairy, and snack foods, and it is assigned FEMA number 4169 . From a chemical perspective, this compound has a molecular weight of 179.22 and a molecular formula of C 10 H 13 NO 2 . Key physical properties include a boiling point of approximately 141°C at 15 mmHg and a specific gravity of around 1.10 . It is very slightly soluble in water but soluble in alcohol . Researchers value this chemical as a building block or intermediate in organic synthesis and pharmaceutical research, particularly as part of the dimethylamine (DMA) pharmacophore family, which is present in various bioactive molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information, which recommends storage in a cool, dark place at room temperature .

Properties

IUPAC Name

methyl 2-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-7-5-4-6-8(9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNSBHAIPOWHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143477
Record name Methyl N,N-dimethylanthranilate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid to solid; Fruity orange leaf type aroma
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.093-1.099
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10072-05-6
Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl 2-(dimethylamino)benzoate
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Record name METHYL N,N-DIMETHYLANTHRANILATE
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Preparation Methods

Fischer Esterification of 2-(Dimethylamino)benzoic Acid

The Fischer esterification reaction remains a cornerstone for synthesizing methyl esters from carboxylic acids. For Methyl 2-(dimethylamino)benzoate, this method involves refluxing 2-(dimethylamino)benzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester .

Reaction Conditions and Optimization

  • Molar Ratio : A 1:10 molar ratio of acid to methanol ensures excess alcohol drives the equilibrium toward ester formation.

  • Catalyst Loading : Sulfuric acid (5–10 wt%) is optimal, though alternatives like p-toluenesulfonic acid reduce side reactions .

  • Temperature and Duration : Reflux at 65–70°C for 6–12 hours achieves >90% conversion, with prolonged heating risking decomposition of the dimethylamino group.

Example Protocol
In a representative procedure, 2-(dimethylamino)benzoic acid (10.0 g, 56.8 mmol) and methanol (150 mL) are combined with concentrated H₂SO₄ (2 mL). After 8 hours of reflux, neutralization with NaHCO₃ and extraction with ethyl acetate yields the crude product, which is purified via vacuum distillation (b.p. 142–145°C at 15 mmHg) to afford this compound in 88% yield .

Catalytic Oxidation of 2-(Dimethylamino)benzaldehyde

A patent-derived method leverages the oxidation of 2-(dimethylamino)benzaldehyde to directly form the ester using hydrogen peroxide and an iron-based catalyst . This one-pot approach avoids isolation of intermediates, enhancing operational efficiency.

Mechanistic Insights
The aldehyde undergoes oxidation to the carboxylic acid, which subsequently esterifies in situ with the alcohol solvent. Ferric perchlorate catalyzes both steps, with hydrogen peroxide serving as the terminal oxidant :
RCHO+H2O2Fe(ClO4)3RCOOR’\text{RCHO} + \text{H}_2\text{O}_2 \xrightarrow{\text{Fe(ClO}_4\text{)}_3} \text{RCOOR'}

Critical Parameters

  • Catalyst : Ferric perchlorate (5–10 mol%) enables rapid oxidation at mild temperatures (−10 to 50°C) .

  • Solvent : Methanol or ethanol acts as both reactant and solvent, simplifying purification.

  • Yield and Purity : Typical yields exceed 90% with purity >99% after vacuum distillation .

Scalability and Industrial Relevance
This method’s compatibility with continuous flow systems makes it attractive for large-scale production. Pilot-scale trials using 2-(dimethylamino)benzaldehyde (1 kg) in methanol (5 L) and Fe(ClO₄)₃ (70 g) achieved 91% yield at 98.5% purity, demonstrating robustness .

Alkylation-Amination Sequential Approach

For substrates lacking pre-installed amino groups, a two-step strategy introduces the dimethylamino moiety post-esterification. This method starts with methyl 2-hydroxybenzoate, which undergoes alkylation followed by amination.

Step 1: O-Alkylation of Methyl 2-Hydroxybenzoate
Reaction with dimethyl sulfate or methyl iodide in the presence of K₂CO₃ yields methyl 2-methoxybenzoate. For example, refluxing methyl 2-hydroxybenzoate (5.0 g) with dimethyl sulfate (4.2 mL) in acetone (200 mL) for 24 hours affords the methoxy derivative in 93% yield .

Step 2: Amination via Nucleophilic Substitution
The methoxy group is displaced by dimethylamine under high-pressure conditions. Heating methyl 2-methoxybenzoate (10.0 g) with dimethylamine (40% aqueous solution, 50 mL) at 120°C for 8 hours in a sealed reactor produces this compound in 75% yield .

Industrial Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow Fischer esterification, as detailed in Erbil’s production guidelines, achieves this by integrating real-time monitoring and automated solvent recovery .

Key Industrial Metrics

ParameterBatch ProcessContinuous Flow
Yield85–90%92–95%
Reaction Time8–12 hours2–4 hours
Catalyst Reuse3 cycles10+ cycles
Purity98%99.5%

Environmental Considerations
Modern plants employ green solvents (e.g., cyclopentyl methyl ether) and heterogenized catalysts (e.g., sulfonated graphene oxide) to reduce ecological impact .

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Fischer Esterification : Ideal for small-scale labs due to simplicity but limited by acid waste.

  • Oxidation of Aldehydes : High yields and scalability suit industrial applications but require specialized catalysts.

  • Alkylation-Amination : Flexible for structural variants but involves toxic reagents.

Cost-Benefit Breakdown

MethodRaw Material CostCatalyst CostYield
Fischer EsterificationLowLow85–90%
Aldehyde OxidationModerateHigh90–95%
Alkylation-AminationHighModerate70–80%

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(dimethylamino)benzoate is utilized in pharmaceutical research primarily as an enzyme inhibitor. Its ability to modulate enzyme activity makes it a valuable compound in drug formulation studies, particularly in the development of medications targeting specific metabolic pathways.

  • Case Study : Research has shown that this compound can influence the pharmacokinetics of drugs metabolized by cytochrome P450 enzymes, particularly CYP1A2. This interaction necessitates careful consideration during co-administration with other medications to avoid adverse effects .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various spectroscopic techniques. It has been studied for its fluorescence properties, which are valuable for detecting metal ions and other analytes.

  • Fluorescence Studies : The compound exhibits Twisted Intramolecular Charge Transfer (TICT) behavior, making it suitable for applications such as fluorescence probes and sensors . These properties allow for the detection of metal ions in complex matrices, enhancing the sensitivity and specificity of analytical methods.

Materials Science

This compound is also explored for its potential in materials science, particularly in the development of photonic materials and coatings.

  • Application in Coatings : Its photochemical properties enable its use as a component in UV-cured coatings and inks. The compound's stability under UV light exposure makes it suitable for applications where durability and resistance to photodegradation are critical .

Table 1: Comparison of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalEnzyme inhibitor in drug formulationModulates drug metabolism
Analytical ChemistryReagent for fluorescence detectionHigh sensitivity to metal ions
Materials ScienceComponent in UV-cured coatingsEnhanced stability and durability

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits specific enzymes involved in drug metabolism. The research highlighted its potential as a lead compound for developing new therapeutics targeting metabolic disorders .

Case Study 2: Fluorescence Probes

In another study focused on fluorescence spectroscopy, researchers explored the TICT behavior of this compound derivatives. The results indicated that these compounds could serve as effective fluorescent probes for detecting various analytes, paving the way for advancements in sensor technology .

Mechanism of Action

The mechanism of action of methyl 2-(dimethylamino)benzoate involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its mechanism of action, allowing it to modify target molecules and exert its effects .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

  • Structure : Differs in the ester group (ethyl vs. methyl) and substituent position (para vs. ortho).
  • Reactivity: In resin cements, ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) compared to 2-(dimethylamino)ethyl methacrylate due to enhanced electron-donating effects of the dimethylamino group. It also shows superior physical properties in polymer matrices .
  • Applications: Preferred in dental resins for its reactivity and stability, whereas Methyl 2-(dimethylamino)benzoate is less studied in this context .

Methyl Anthranilate Derivatives

  • Example: Methyl 2-((bis(dimethylamino)methylene)amino)benzoate (TMG-afe).
  • Synthesis : Prepared via reactions involving methyl anthranilate and chloroformamidinium salts. These derivatives serve as ligands in zinc guanidine catalysts for ring-opening polymerizations, highlighting the versatility of benzoate esters in coordination chemistry .
  • Contrast: Unlike this compound, TMG-afe incorporates a guanidine moiety, enabling catalytic activity in polymerization reactions .

Pesticide-Related Benzoate Esters

  • Examples :
    • Metsulfuron Methyl Ester (CAS: 74223-64-6): Contains a sulfonylurea group and a triazine ring, enabling herbicidal activity.
    • Ethametsulfuron Methyl Ester : Features a methoxy-triazine substituent.
  • Structural Comparison: These compounds share the methyl benzoate core but have bulky substituents (e.g., triazine rings) that confer specificity for acetolactate synthase inhibition in plants. This compound lacks such functional groups, limiting its pesticidal utility .

N,N-Dimethylanthranilic Acid Derivatives

  • Example: Methyl 2-(2,3-dimethylanilino)benzoate.
  • Structure: Substitutes the dimethylamino group with a 2,3-dimethylanilino group.
  • Applications: Acts as a precursor to pharmaceutically active compounds, such as anti-inflammatory agents. The anilino group enhances hydrogen-bonding capacity compared to the dimethylamino group in this compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Boiling Point (°C) logP Key Applications
This compound 179.22 131 (11.5 mmHg) 1.54 Synthetic intermediate, agrochemicals
Ethyl 4-(dimethylamino)benzoate 207.26 Not reported 2.1* Dental resins, photopolymerization
Metsulfuron Methyl Ester 381.36 Decomposes 1.8 Herbicides
TMG-afe (guanidine ligand) 279.35 Not reported 2.3* Catalysis, polymer synthesis

*Estimated values based on structural analogs.

Biological Activity

Methyl 2-(dimethylamino)benzoate, a member of the benzoate ester family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylamino group attached to a benzoate structure. This unique configuration contributes to its reactivity and interaction with biological targets. The compound's molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it exhibits both lipophilic and hydrophilic characteristics due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dimethylamino group enhances its affinity for enzymes and receptors, potentially leading to modulation of biochemical pathways. Notably, compounds with similar structures have shown significant enzyme inhibition, particularly in cholinesterase activity, which is crucial for neurotransmission.

Biological Activities

  • Antimicrobial Properties :
    • This compound has been investigated for its antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition :
    • Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of neurotransmitters. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anticancer Activity :
    • Research into the anticancer potential of this compound suggests that it may induce apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameSimilarityUnique Features
Methyl 4-amino-3-(dimethylamino)benzoate0.89Contains different amino group positioning
Methyl 2-chloro-4-(dimethylamino)benzoate0.85Chlorine substitution affects reactivity and selectivity
Methyl 2-amino-5-(dimethylamino)benzoate0.88Different substitution pattern on the benzene ring

Study on Antimicrobial Activity

In a recent study published in Journal of Antimicrobial Chemotherapy, this compound was tested against multiple strains of Escherichia coli and Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting significant antimicrobial potential .

Enzyme Inhibition Research

A study focused on enzyme inhibition revealed that this compound inhibited AChE with an IC50 value of approximately 40 µM. This inhibition was comparable to established AChE inhibitors like rivastigmine, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Anticancer Mechanism Exploration

Research published in Cancer Letters investigated the apoptotic effects of this compound on human cancer cell lines. The study found that treatment led to significant cell death via caspase activation, suggesting a promising avenue for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(dimethylamino)benzoate, and how do purification methods impact yield?

  • Methodological Answer : The compound is commonly synthesized via esterification of 2-(dimethylamino)benzoic acid with methanol under acidic catalysis. Alternative routes involve nucleophilic substitution or coupling reactions, such as those described in multi-step syntheses of benzoate derivatives . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Yield optimization requires controlled reaction temperatures (60–80°C) and stoichiometric excess of methanol (1.5–2.0 equivalents) to drive esterification completion .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key stabilizing interactions include:

  • N–H···O hydrogen bonds between the dimethylamino group and ester carbonyl oxygen.
  • C–H···π interactions involving aromatic rings.
  • Van der Waals forces from methyl groups contributing to packing efficiency.
    Comparative studies with analogs (e.g., methyl 2-(2,3-dimethylanilino)benzoate) highlight the role of substituents in altering torsion angles and lattice stability .

Advanced Research Questions

Q. How does this compound’s reactivity as a co-initiator compare to ethyl derivatives in resin polymerization, and how do amine concentrations affect the degree of conversion (DC)?

  • Methodological Answer : In photo-polymerizable resins, methyl derivatives exhibit lower DC (70–75%) compared to ethyl 4-(dimethylamino)benzoate (85–90%) due to steric hindrance from the methyl ester group. However, adding diphenyliodonium hexafluorophosphate (DPI) as a co-initiator enhances DC by 15–20% in methyl-containing systems. Amine concentration inversely affects DC: higher amine ratios (e.g., 1:2 camphorquinone/amine) improve crosslinking efficiency .
Co-initiator SystemAmine Ratio (CQ:Amine)DC (%)Physical Properties
Methyl derivative1:170Moderate hardness
Methyl derivative + DPI1:285High flexural strength
Ethyl derivative1:185High hardness

Q. What analytical techniques effectively identify and quantify this compound in biological matrices, and what are the key challenges?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is preferred for trace detection in biomonitoring (e.g., human toenail samples). Challenges include:

  • Matrix interference from endogenous metabolites (e.g., methyl anthranilate).
  • Isomer discrimination (e.g., distinguishing from methyl 2-(methylamino)benzoate).
  • Limit of detection (LOD) optimization : Derivatization with dansyl chloride improves sensitivity (LOD: 0.1 ng/mL) .

Q. In multi-step organic syntheses, how does this compound function as an intermediate, and what conditions optimize its incorporation into spirodiazepines or imidazoline derivatives?

  • Methodological Answer : The compound serves as a hydrogen-bond donor in cyclization reactions. For spirodiazepine synthesis:

  • React with [3-(dimethylamino)-2-phenylprop-2-enylidene]-dimethylammonium hexafluorophosphate in methanol under reflux (12–24 hrs).
  • Microwave-assisted conditions (150°C, 5 min) enhance yield (80% vs. 50% conventional).
    Key factors:
  • Solvent polarity : Methanol > DMF for regioselectivity.
  • Catalyst : Thiourea (0.1 equiv.) accelerates ring closure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(dimethylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(dimethylamino)benzoate

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